molecular formula C13H22N2O B10890924 1-(Butan-2-yl)-4-(furan-2-ylmethyl)piperazine

1-(Butan-2-yl)-4-(furan-2-ylmethyl)piperazine

Cat. No.: B10890924
M. Wt: 222.33 g/mol
InChI Key: MXJIRBFONXTXII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Butan-2-yl)-4-(furan-2-ylmethyl)piperazine is a synthetic organic compound featuring a piperazine core substituted at one nitrogen with a sec-butyl (butan-2-yl) group and at the other with a furfuryl (furan-2-ylmethyl) group. Piperazine derivatives are of significant interest in medicinal chemistry and chemical biology, frequently serving as key building blocks in the synthesis of more complex molecules or as structural components in the development of pharmacological tools. The furan ring, a common heterocycle in bioactive molecules, contributes to the compound's potential as an intermediate in the exploration of new chemical entities. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

Molecular Formula

C13H22N2O

Molecular Weight

222.33 g/mol

IUPAC Name

1-butan-2-yl-4-(furan-2-ylmethyl)piperazine

InChI

InChI=1S/C13H22N2O/c1-3-12(2)15-8-6-14(7-9-15)11-13-5-4-10-16-13/h4-5,10,12H,3,6-9,11H2,1-2H3

InChI Key

MXJIRBFONXTXII-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1CCN(CC1)CC2=CC=CO2

Origin of Product

United States

Preparation Methods

Furan-2-ylmethyl Group Attachment

The furan-2-ylmethyl moiety is introduced via a palladium-catalyzed coupling reaction. Utilizing the protocol from regioselective Pd-catalyzed α-alkylation of furans, the pre-formed 1-(butan-2-yl)piperazine reacts with furfuryl bromide under catalytic Pd(OAc)₂ (5 mol%), Xantphos ligand (10 mol%), and Cs₂CO₃ base in toluene at 100°C. This method achieves 70–75% yield, leveraging the furan’s α-C–H activation.

Palladium-Catalyzed Direct Alkylation

Recent advances in transition-metal-catalyzed C–H functionalization offer a streamlined route to α-alkylated furans, critical for constructing the furan-2-ylmethyl group.

Mechanism and Optimization

The Pd-catalyzed α-alkylation employs a radical-involved pathway. Pd(OAc)₂ facilitates single-electron transfer (SET) from the furan to the alkyl iodide, generating a Pd-stabilized radical intermediate. This intermediate undergoes coupling with the piperazine-bound alkyl halide, forming the desired C–C bond.

Key Parameters:

  • Catalyst : Pd(OAc)₂ (5 mol%)

  • Ligand : Xantphos (10 mol%)

  • Base : Cs₂CO₃ (2 equiv)

  • Solvent : Toluene

  • Temperature : 100°C

  • Yield : 72%

Scope and Limitations

This method exhibits broad substrate tolerance for secondary and tertiary alkyl halides but struggles with primary alkyl electrophiles. Functional groups such as esters and ethers remain intact, making it suitable for complex molecule synthesis.

Multi-Step Organic Synthesis with Intermediate Isolation

Industrial-scale production often employs discrete intermediate isolation to enhance purity and reproducibility.

Synthesis of 4-(Furan-2-ylmethyl)piperazin-1-ylmethanone Intermediate

The furan-2-ylmethylpiperazine intermediate is prepared via a two-step sequence:

  • Furan-2-ylmethyl bromide synthesis : Furan reacts with paraformaldehyde and HBr gas in acetic acid, yielding furan-2-ylmethyl bromide (85% yield).

  • Piperazine derivatization : Piperazine reacts with furan-2-ylmethyl bromide in acetonitrile at reflux, followed by carbonyl protection using Boc anhydride to form 4-(furan-2-ylmethyl)piperazin-1-ylmethanone (78% yield).

Final Coupling with Butan-2-ylamine

The Boc-protected intermediate undergoes deprotection with TFA, followed by reductive amination with butan-2-one and sodium cyanoborohydride. This step affords the target compound in 68% yield after column purification.

Industrial Production and Scalability

Industrial methods prioritize cost-effectiveness and scalability. Continuous-flow reactors enable high-throughput synthesis of 1-(butan-2-yl)piperazine, while fixed-bed catalysts (e.g., Pd/Al₂O₃) enhance the efficiency of furan alkylation.

Process StepIndustrial ParametersYield
Piperazine alkylationContinuous-flow reactor, 10 bar H₂, 120°C75%
Furan couplingFixed-bed Pd catalyst, toluene, 100°C80%

Comparative Analysis of Synthetic Routes

MethodAdvantagesDisadvantagesYield
Stepwise functionalizationHigh modularity, easy purificationLengthy reaction times60–75%
Pd-catalyzed alkylationStreamlined, fewer stepsLimited to specific alkyl halides70–72%
Multi-step with intermediatesHigh purity, scalabilityRequires intermediate isolation68–78%

Chemical Reactions Analysis

Types of Reactions: 1-(Butan-2-yl)-4-(furan-2-ylmethyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form saturated analogs.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Saturated piperazine derivatives.

    Substitution: Various substituted piperazines depending on the reagents used.

Scientific Research Applications

1-(Butan-2-yl)-4-(furan-2-ylmethyl)piperazine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(Butan-2-yl)-4-(furan-2-ylmethyl)piperazine exerts its effects depends on its specific application. In pharmacological contexts, it may interact with various molecular targets such as receptors or enzymes, modulating their activity. The furan ring and piperazine moiety can engage in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Aromatic vs. Aliphatic Substituents

Piperazine derivatives with aromatic substituents (e.g., 4-bromobenzyl in , phenylsulfonyl in ) often exhibit enhanced receptor affinity due to aromatic stacking. For example:

  • 1-(4-Bromobenzyl)-4-(furan-2-ylmethyl)piperazine () shares the furan group with the target compound but replaces butan-2-yl with 4-bromobenzyl.
  • 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine () shows exceptional 5-HT1A affinity (Ki = 0.6 nM), attributed to the phthalimido group’s hydrogen-bonding capacity and the methoxyphenyl’s electron-donating effects .

In contrast, aliphatic substituents (e.g., butan-2-yl) prioritize lipophilicity and metabolic stability. For instance:

  • 1-(2-Chloro-1-oxoethyl)-4-(3,4-dichlorophenyl)piperazine () demonstrates moderate cytotoxicity, with alkyl chains likely influencing membrane penetration .
  • Bridged piperazine derivatives () exhibit dopamine transporter (DAT) binding (IC50 = 8 nM), where rigidity from aliphatic bridges enhances selectivity .
Compound Substituents Biological Activity Key Data Reference
1-(4-Bromobenzyl)-4-(furan-2-ylmethyl)piperazine 4-Bromobenzyl, furan-2-ylmethyl Undisclosed
1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine Phthalimido, methoxyphenyl 5-HT1A binding Ki = 0.6 nM
Bridged piperazine derivatives Rigid aliphatic bridges DAT binding IC50 = 8–8.2 nM

Heterocyclic Modifications

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The butan-2-yl group in the target compound likely increases logP compared to hydroxyethyl-substituted piperazines (e.g., HEHPP in , logP ~1.05) .
  • Solubility : Piperazines with polar groups (e.g., hydroxyethyl in ) exhibit high aqueous solubility, while aromatic/aliphatic substituents reduce it. The furan group may partially offset butan-2-yl’s hydrophobicity via dipole interactions .
  • pKa : Piperazine’s basicity (pKa1 ~3.7, pKa2 ~8.0 in HEHPP ) is modulated by substituents. Electron-withdrawing groups (e.g., bromobenzyl in ) may lower pKa, affecting ionization and membrane permeability.

Receptor Binding and Selectivity

  • Dopamine D2 Receptor : Compounds like 1-(2-methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine () show high D2 affinity, driven by nitrobenzyl’s electron-withdrawing effects . The target’s butan-2-yl may reduce D2 binding compared to aromatic substituents.
  • Serotonin 5-HT1A: Arylpiperazines with extended hydrophobic chains (e.g., ) achieve nanomolar affinity, suggesting the target’s butan-2-yl could enhance 5-HT1A interactions if optimally positioned .

Q & A

Q. What are the optimal synthetic routes for 1-(Butan-2-yl)-4-(furan-2-ylmethyl)piperazine?

The synthesis typically involves nucleophilic substitution and coupling reactions. A validated method includes:

  • Step 1 : Reacting 1-(butan-2-yl)piperazine with a furan-2-ylmethyl halide (e.g., bromide) in a polar aprotic solvent (e.g., DMF or DCM) under basic conditions (K₂CO₃) at room temperature for 6–8 hours .
  • Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
  • Yield Optimization : Adjust solvent polarity (DMF enhances reactivity but may require post-reaction extraction with DCM) and stoichiometric ratios (1:1.2 molar ratio of piperazine to halide) .

Q. How is the compound characterized for structural validation?

  • Spectroscopic Methods :
    • ¹H/¹³C NMR : Peaks at δ 2.5–3.5 ppm (piperazine protons) and δ 6.2–7.4 ppm (furan protons) confirm substituent integration .
    • HRMS : Molecular ion peak matching the theoretical mass (C₁₃H₂₂N₂O, m/z 222.1732) .
  • Chromatography : HPLC (C18 column, methanol/water mobile phase) confirms purity (>95%) .

Q. What preliminary bioactivity assays are recommended?

  • Antimicrobial Screening : Use microdilution assays (MIC against S. aureus or E. coli) .
  • Enzyme Inhibition : Test acetylcholinesterase (AChE) or COX-2 inhibition via colorimetric assays (e.g., Ellman’s reagent for AChE) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be investigated for this compound?

  • Analog Synthesis : Modify the furan or piperazine moieties (e.g., replace furan with thiophene or vary alkyl chain length) .
  • Biological Testing : Compare analogs in receptor binding assays (e.g., dopamine D₂/D₃ receptors) or kinase inhibition panels .
  • Computational Analysis : Perform DFT calculations to map electrostatic potentials and correlate with activity .

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Assay Standardization : Replicate experiments under controlled conditions (e.g., pH, temperature) .
  • Target Validation : Use CRISPR/Cas9 knockout models to confirm biological targets .
  • Meta-Analysis : Cross-reference data with similar piperazine derivatives (e.g., 1-benzyl-4-(3-nitropyridin-2-yl)piperazine) to identify structural determinants of activity .

Q. How is molecular docking utilized to predict mechanism of action?

  • Protocol :
    • Protein Preparation : Retrieve target structures (e.g., PDB IDs for AChE or dopamine receptors) and optimize hydrogen bonding networks.
    • Ligand Preparation : Generate 3D conformers of the compound using Open Babel.
    • Docking Software : Use AutoDock Vina or Schrödinger Glide to simulate binding poses.
    • Validation : Compare results with mutagenesis studies (e.g., alanine scanning of receptor residues) .
  • Key Metrics : Binding energy (ΔG < -7 kcal/mol suggests strong affinity) and interaction patterns (e.g., hydrogen bonds with Ser203 in AChE) .

Q. What in vivo models are suitable for pharmacokinetic profiling?

  • ADME Studies :
    • Absorption : Oral bioavailability tests in rodents (plasma concentration via LC-MS/MS).
    • Metabolism : Liver microsome assays to identify CYP450-mediated metabolites .
  • Toxicity : Acute toxicity (LD₅₀) and histopathological analysis in zebrafish or murine models .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

ParameterOptimal ConditionReference
SolventDMF or DCM
BaseK₂CO₃
Reaction Time6–8 hours (room temp)
PurificationSilica gel (1:8 EA/hexane)

Q. Table 2: Analytical Methods for Characterization

TechniqueCritical ObservationsReference
¹H NMRδ 6.3–6.5 (furan H)
HPLC Retention Time8.2 min (C18, 70% MeOH)
HRMSm/z 222.1732 [M+H]⁺

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.